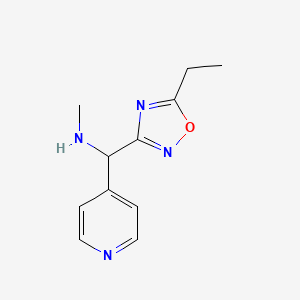
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is a compound that features a 1,2,4-oxadiazole ring, a pyridine ring, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Formation of the methanamine group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Research: The compound can be used as a probe or ligand in biological assays to study the interactions of proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar pharmacological or material properties.
Pyridine derivatives: Compounds with a pyridine ring can exhibit similar chemical reactivity and biological activity.
Uniqueness
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-4-yl)methanamine is unique due to the combination of the oxadiazole and pyridine rings with the methanamine group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-3-9-14-11(15-16-9)10(12-2)8-4-6-13-7-5-8/h4-7,10,12H,3H2,1-2H3 |
Clé InChI |
KOWHUXGKHUNQQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)C(C2=CC=NC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


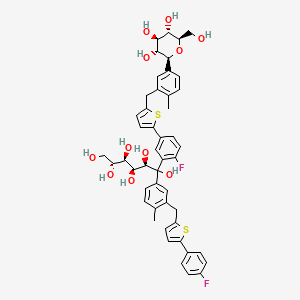
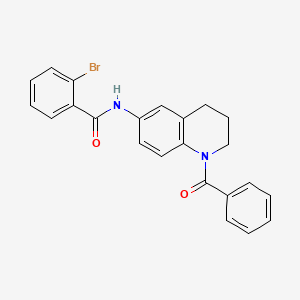
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)
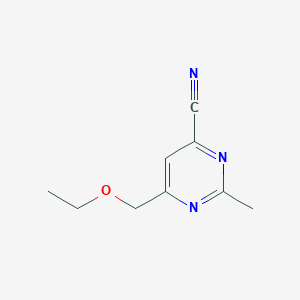
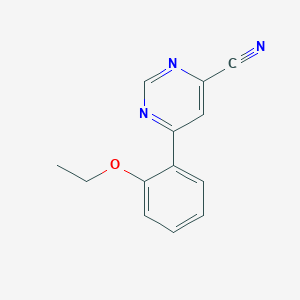
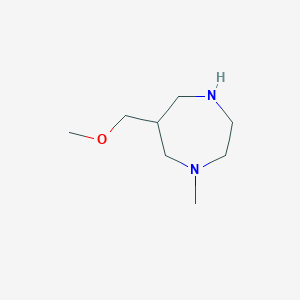
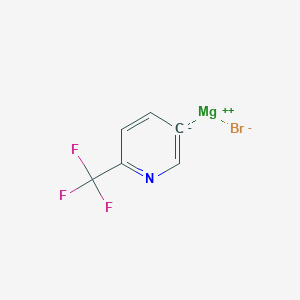
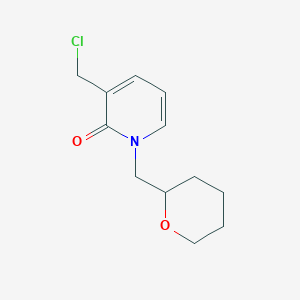
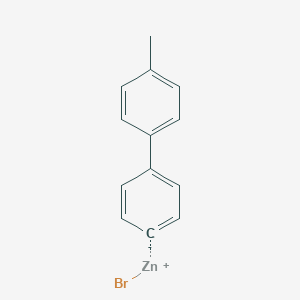

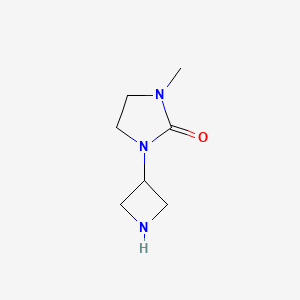
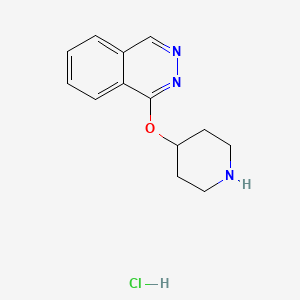
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)

